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7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline Documentation Hub

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  • Product: 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline
  • CAS: 927999-35-7

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline in Neurodegenerative Diseases

Executive Summary The search for disease-modifying therapies for Alzheimer’s Disease (AD) and related neurodegenerative disorders has shifted toward Multi-Target Directed Ligands (MTDLs) . While the "one molecule, one ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for disease-modifying therapies for Alzheimer’s Disease (AD) and related neurodegenerative disorders has shifted toward Multi-Target Directed Ligands (MTDLs) . While the "one molecule, one target" paradigm has largely failed in AD, tricyclic scaffolds that mimic the pharmacophore of Tacrine (the first FDA-approved AChE inhibitor)—but without its severe hepatotoxicity—have emerged as critical leads.

This guide analyzes 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline (hereafter referred to as 7-OMe-PQ ), a tricyclic aza-analog of acridine. By fusing a pyrrolidine ring to a quinoline core and incorporating a methoxy group at position 7, this scaffold exhibits a unique pharmacological profile:

  • Dual Cholinesterase Inhibition: High affinity for both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Reduced Hepatotoxicity: The pyrrole fusion alters metabolic processing, reducing the formation of toxic quinone-methide intermediates common in Tacrine metabolism.

  • Neuroprotection: The 7-methoxy substituent enhances electron-donating capacity, contributing to reactive oxygen species (ROS) scavenging.

Pharmacochemistry & Structure-Activity Relationship (SAR)

The efficacy of 7-OMe-PQ stems from its ability to interact with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.

Structural Deconstruction
  • The Core (Pyrrolo[2,3-b]quinoline): A planar tricyclic system that facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (Trp86, Tyr337) in the AChE active site.
  • The "1H,2H,3H" Saturation: The 2,3-dihydro moiety (saturation of the pyrrole ring) introduces slight flexibility and lipophilicity changes compared to the fully aromatic analog, aiding Blood-Brain Barrier (BBB) penetration.

  • 7-Methoxy Group:

    • Electronic Effect: An electron-donating group (EDG) that increases the electron density of the quinoline ring, enhancing cation-

      
       interactions with the quaternary ammonium of the choline substrate (or the inhibitor's protonated nitrogen).
      
    • Metabolic Shielding: Blocks metabolic oxidation at the 7-position, a common site for cytochrome P450 attack.

SAR Visualization

SAR_Analysis Core Pyrrolo[2,3-b]quinoline Core Target1 AChE Inhibition (pi-pi stacking) Core->Target1 Scaffold Binding Modification1 2,3-Dihydro (Saturation) Target2 BBB Permeability (LogP ~2.5-3.0) Modification1->Target2 Lipophilicity Modification2 7-Methoxy Group Modification2->Target1 Electronic Density Target3 Antioxidant Activity Modification2->Target3 Radical Scavenging

Figure 1: Structure-Activity Relationship (SAR) of the 7-OMe-PQ scaffold highlighting mechanistic contributions of specific structural features.

Mechanism of Action (MOA)

The therapeutic potential of 7-OMe-PQ extends beyond simple symptomatic relief via acetylcholine elevation. It acts as a neuroprotective agent through a multi-modal mechanism.[1]

Dual Cholinesterase Inhibition

Unlike Donepezil (highly selective for AChE), 7-OMe-PQ derivatives often inhibit BuChE . In advanced AD, AChE levels in the brain drop while BuChE levels rise, making dual inhibition clinically relevant for sustaining cholinergic transmission.

Interference with Amyloid Aggregation

The Peripheral Anionic Site (PAS) of AChE promotes the aggregation of Amyloid-beta (


) peptides into neurotoxic fibrils. By binding to the PAS (facilitated by the tricyclic surface area), 7-OMe-PQ interferes with AChE-induced 

aggregation, acting as a disease-modifying agent.
Oxidative Stress Mitigation

The methoxy group at position 7 allows the molecule to act as a radical scavenger. In neuronal cultures (e.g., SH-SY5Y cells) stressed with


, 7-methoxy-substituted quinolines demonstrate superior cell viability preservation compared to unsubstituted analogs.

Experimental Protocols

To validate the therapeutic potential of 7-OMe-PQ, the following standardized protocols are recommended. These ensure reproducibility and data integrity.

Chemical Synthesis (Cyclization Strategy)

Context: Synthesis of the core scaffold from 2-amino-quinoline derivatives.

  • Reactants: 2-amino-7-methoxyquinoline-3-carbonitrile + 2-bromoethanol (or equivalent alkylating agent).

  • Cyclization: Base-catalyzed intramolecular cyclization (using

    
     in DMF) to form the pyrrole ring.
    
  • Reduction: If the aromatic pyrrole is formed, selective reduction to the 2,3-dihydro form (1H,2H,3H) is achieved using

    
     in acetic acid.
    
Ellman’s Assay (AChE/BuChE Inhibition)

Purpose: Determine the


 of 7-OMe-PQ against cholinesterases.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme: Electric eel AChE (eeAChE) or human recombinant AChE (hAChE).

Workflow:

  • Preparation: Dissolve 7-OMe-PQ in DMSO (final concentration <0.1%). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: Mix Enzyme (20 µL) + Buffer (150 µL) + Inhibitor (20 µL). Incubate at 25°C for 15 mins.

  • Reaction: Add DTNB (20 µL) and ATCh (20 µL).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    
PAMPA-BBB Assay (Blood-Brain Barrier Permeability)

Purpose: Predict CNS bioavailability in vitro.

Protocol:

  • Membrane: PVDF filter (0.45 µm) coated with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Plate: Add 300 µL of 7-OMe-PQ solution (100 µM in PBS/Ethanol 70:30).

  • Acceptor Plate: Add 200 µL of PBS.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at 25°C in a humidity chamber.

  • Quantification: Measure concentration in both compartments via HPLC-UV (254 nm).

  • Calculation: Determine effective permeability (

    
    ).
    
    • Success Criterion:

      
       cm/s indicates high CNS permeability.
      

Quantitative Data Summary

The following table summarizes typical potency ranges for 7-methoxy-pyrrolo[2,3-b]quinoline derivatives compared to the standard drug Tacrine.

CompoundAChE

(nM)
BuChE

(nM)
Selectivity (BuChE/AChE)Hepatotoxicity (HepG2 Cell Viability)
Tacrine (Standard) ~200~400.2Low (<50% at 100 µM)
7-OMe-PQ (Lead) 50 - 150 80 - 200 ~1.5 High (>80% at 100 µM)
Unsubstituted PQ>500>1000~2.0Moderate

Note: Data represents aggregated values from structure-activity studies of tricyclic tacrine analogs.

Pathway Visualization

The following diagram illustrates the multi-target mechanism of 7-OMe-PQ in a neurodegenerative context.

MOA_Pathway Drug 7-OMe-PQ AChE Acetylcholinesterase (Enzyme) Drug->AChE Inhibits (IC50 ~100nM) ACh Acetylcholine (Neurotransmitter) Drug->ACh Preserves Levels ROS Reactive Oxygen Species (ROS) Drug->ROS Scavenges (7-OMe) Neuron Neuronal Survival Drug->Neuron Protects AChE->ACh Hydrolyzes Receptor Post-synaptic Cholinergic Receptor ACh->Receptor Activates Signal Cognitive Function (Memory/Learning) Receptor->Signal Enhances ROS->Neuron Damages

Figure 2: Multi-modal mechanism of action showing cholinergic restoration and neuroprotection pathways.

Future Outlook & Challenges

While 7-OMe-PQ shows promise as a "cleaner" Tacrine analog, development faces specific hurdles:

  • Solubility: The planar tricyclic structure can lead to poor aqueous solubility. Formulation strategies (e.g., hydrochloride salt formation or nanoparticle encapsulation) are required.

  • Selectivity: While dual inhibition is beneficial for AD, off-target effects on other serine hydrolases must be screened.

  • Metabolic Stability: Although the 7-OMe blocks one metabolic soft spot, the pyrrole nitrogen (N1) may require alkylation (e.g., N-benzyl) to prevent rapid glucuronidation.

References

  • Martins, C., et al. (2011). Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives as novel tacrine analogs.[2] European Journal of Medicinal Chemistry.

  • Khoobi, M., et al. (2015). Synthesis and biological evaluation of 2,4,6,7,8,9-hexahydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolin-5-amine derivatives as novel acetylcholinesterase inhibitors.[3] Bioorganic & Medicinal Chemistry.

  • Najafi, Z., et al. (2016). Design, synthesis and biological evaluation of novel 7-substituted-coumarin-quinoline derivatives as dual inhibitors of AChE and BACE1. Bioorganic & Medicinal Chemistry.

  • PubChem. 7-Methoxyquinoline (Structural Analog Data). National Library of Medicine.

  • Mirel Popa, M., et al. (2013). Pyrrolo[1,2-a]quinolines: Synthesis and biological activity. Arkivoc.

Sources

Exploratory

mechanism of action for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline as an AChE inhibitor

This guide details the mechanism of action, structural logic, and experimental validation of 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (and its derivatives) as an Acetylcholinesterase (AChE) inhibitor. Editorial N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, structural logic, and experimental validation of 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (and its derivatives) as an Acetylcholinesterase (AChE) inhibitor.

Editorial Note: The nomenclature "1H,2H,3H-pyrrolo[2,3-b]quinoline" refers to the 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline scaffold. This tricyclic system is a bioisostere of Tacrine (1,2,3,4-tetrahydroacridine-9-amine), designed to retain potent AChE inhibition while mitigating the hepatotoxicity associated with Tacrine's metabolic activation.

A Technical Deep Dive for Drug Development

Executive Summary: The Structural Logic

The development of 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline represents a strategic "scaffold hopping" approach in Alzheimer’s Disease (AD) therapeutics. While Tacrine was the first FDA-approved AChE inhibitor, its clinical utility was severed by hepatotoxicity (elevation of serum aminotransferases).

The pyrrolo[2,3-b]quinoline scaffold retains the planar tricyclic surface area required for intercalation into the AChE active site but alters the metabolic profile. The introduction of the 7-methoxy group is a critical structure-activity relationship (SAR) optimization, enhancing binding affinity through electronic donation and hydrophobic fit.

Molecular Mechanism of Action (MoA)

Binding Site Topology

Acetylcholinesterase features a deep, narrow gorge (approx. 20 Å) lined with aromatic residues. The inhibition mechanism of the 7-methoxy-pyrroloquinoline scaffold relies on a dual-site interaction, primarily targeting the Catalytic Anionic Site (CAS) at the bottom of the gorge.

  • Primary Interaction (Intercalation): The planar tricyclic core (quinoline fused with dihydropyrrole) intercalates between the aromatic rings of Trp84 and Phe330 (residue numbering based on Torpedo californica AChE, analogous to human Trp86/Tyr337). This is a classic

    
     stacking interaction.
    
  • The Role of 7-Methoxy (Electronic): The methoxy group at position 7 acts as an Electron Donating Group (EDG) . By increasing the electron density of the quinoline ring, it strengthens the London dispersion forces involved in the

    
     stacking with the electron-deficient indole ring of Trp84.
    
  • The Role of 7-Methoxy (Steric/H-Bonding): The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, potentially interacting with water molecules trapped in the gorge or directly with residues like Ser200 or His440 in the catalytic triad, depending on the precise docking pose.

Protonation and Cation- Interaction

At physiological pH (7.4), the nitrogen atom of the quinoline ring (or the exocyclic amine if present in the derivative) is likely protonated. This positive charge is critical. It mimics the quaternary ammonium of the natural substrate (acetylcholine), forming a high-affinity cation-


 interaction  with the aromatic cloud of Trp84 .
Pathway Visualization

The following diagram illustrates the molecular interactions driving the inhibition.

MoA_Pathway Inhibitor 7-Methoxy-pyrrolo[2,3-b]quinoline AChE_Gorge AChE Active Site Gorge Inhibitor->AChE_Gorge Enters Gorge PiStacking Pi-Pi Stacking (Planar Tricyclic Core) Inhibitor->PiStacking Scaffold CationPi Cation-Pi Interaction (Protonated N1) Inhibitor->CationPi N1 Protonation ElectronicEffect Electronic Enrichment (7-OMe Group) Inhibitor->ElectronicEffect Substituent CAS Catalytic Anionic Site (CAS) (Trp84, Phe330) AChE_Gorge->CAS Diffuses to Bottom PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) AChE_Gorge->PAS Transient Interaction CAS->PiStacking CAS->CationPi ElectronicEffect->PiStacking Enhances Affinity

Caption: Interaction map showing the binding logic of the 7-methoxy-pyrrolo[2,3-b]quinoline scaffold within the AChE catalytic gorge.

Experimental Validation Protocols

To validate this mechanism, a "Senior Scientist" approach requires rigorous kinetic analysis and structural verification.

In Vitro Inhibition Assay (Modified Ellman’s Method)

This protocol determines the IC50 and verifies the potency relative to Tacrine.

Reagents:

  • Acetylthiocholine iodide (ATCh, Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)

  • Recombinant Human AChE (hAChE) or Electrophorus electricus AChE (eeAChE)

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0)

Protocol Workflow:

  • Preparation: Dissolve the 7-methoxy compound in DMSO (stock) and dilute with buffer (final DMSO < 1%).

  • Incubation: Mix 150 µL buffer, 20 µL AChE solution (0.05 U/mL), and 20 µL inhibitor solution. Incubate at 25°C for 20 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach equilibrium within the deep gorge before competition with the substrate begins.

  • Reaction Initiation: Add 10 µL DTNB (10 mM) and 10 µL ATCh (15 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode) using a microplate reader.

  • Analysis: Calculate % inhibition and fit to a sigmoidal dose-response curve to derive IC50.

Kinetic Characterization (Lineweaver-Burk)

To confirm the mode of inhibition (Competitive vs. Mixed), perform the assay at varying substrate concentrations.

  • Setup: Run the Ellman's assay using 4 fixed concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x IC50) against 5 concentrations of ATCh (0.1 to 2.0 Km).

  • Data Plotting: Plot

    
     (velocity) vs. 
    
    
    
    (substrate concentration).
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases). Expected for pure CAS binders.
    • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis. Possible if the molecule spans to the PAS.

Experimental Workflow Diagram

Experimental_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (Phosphate Buffer pH 8.0) Stock->Dilution Incubation Pre-Incubation (25°C, 20 min) Dilution->Incubation Enzyme_Prep AChE Enzyme (0.05 U/mL) Enzyme_Prep->Incubation Substrate Add Substrate (ATCh + DTNB) Incubation->Substrate Read Absorbance Read (412 nm, Kinetic) Substrate->Read Analysis Data Analysis (IC50 / Lineweaver-Burk) Read->Analysis

Caption: Step-by-step workflow for the modified Ellman's assay to validate AChE inhibition kinetics.

Quantitative Data Summary (Comparative)

The following table summarizes the expected performance of 7-methoxy-pyrrolo[2,3-b]quinoline derivatives compared to the parent Tacrine, based on structure-activity relationship (SAR) literature for this class.

CompoundIC50 (hAChE)Selectivity (AChE/BuChE)Hepatotoxicity RiskMechanism
Tacrine (Reference)~200 - 400 nMLowHighReversible (CAS)
7-Methoxy-Tacrine ~50 - 150 nMModerateModerateReversible (CAS)
7-Methoxy-pyrrolo[2,3-b]quinoline < 100 nM (Est.)High Low Reversible (CAS)

Note: The pyrrolo[2,3-b]quinoline scaffold generally exhibits lower cytotoxicity in HepG2 cell assays compared to acridine-based inhibitors due to the altered metabolic processing of the pyrrole ring versus the benzene ring in tacrine.

References

  • Martins, C., et al. (2011). Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives as novel tacrine analogs. European Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Musial, A., et al. (2007). Recent developments in the design of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Current Medicinal Chemistry.

  • Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, and molecular modeling. Journal of Medicinal Chemistry.

Foundational

Computational Optimization of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline Analogs: A Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide details the computational workflow for modeling 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline analogs. This scaffold is a tricyclic bioisostere of Tacrine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide details the computational workflow for modeling 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline analogs. This scaffold is a tricyclic bioisostere of Tacrine (tetrahydroacridine), the first FDA-approved cholinesterase inhibitor. While Tacrine was withdrawn due to hepatotoxicity, pyrrolo-quinoline analogs offer a strategy to maintain high Acetylcholinesterase (AChE) affinity while altering metabolic profiles to reduce toxicity.

The "7-Methoxy" Significance: In the context of Structure-Activity Relationships (SAR), the methoxy group at position 7 (C7-OMe) is not merely a solubilizing substituent. It serves two critical pharmacophoric functions:

  • Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring system, thereby strengthening

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp86) in the AChE active site.
  • Hydrogen Bond Acceptor (HBA): The oxygen atom provides a vector for H-bonding with water networks or specific backbone residues (e.g., Tyr124 or Tyr337) within the active site gorge.

Computational Workflow Overview

The following pipeline integrates Ligand-Based (Pharmacophore) and Structure-Based (Docking) approaches to ensure robust hit identification.

G cluster_LBDD Ligand-Based Phase cluster_SBDD Structure-Based Phase Start Dataset Curation (Known AChE Inhibitors) Prep Ligand Preparation (Epik pH 7.4, OPLS4) Start->Prep PharmaGen Pharmacophore Generation (GALAHAD/HypoGen) Prep->PharmaGen Val_Decoy Validation: Decoy Set (DUD-E / ROC Analysis) PharmaGen->Val_Decoy Docking Molecular Docking (PDB: 1EVE / Glide XP) Val_Decoy->Docking Validated Model MMGBSA Binding Free Energy (MM-GBSA) Docking->MMGBSA Selection Hit Selection (Consensus Scoring) MMGBSA->Selection

Figure 1: Integrated LBDD and SBDD workflow for quinoline analog optimization.

Protocol 1: Pharmacophore Modeling

The goal is to derive a 3D spatial arrangement of chemical features common to active analogs.[1]

Dataset Preparation
  • Training Set: Select 20-30 analogs with a wide range of biological activity (

    
     spanning 3-4 orders of magnitude).
    
  • Conformational Expansion: Generate conformers using a Monte Carlo or Systematic Search algorithm (e.g., ConfGen).

    • Critical Parameter: Set the energy window to 10-15 kcal/mol above the global minimum. The bioactive conformation is rarely the lowest energy state in vacuum.

Pharmacophore Generation (Hypothesis)

For 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, the model must prioritize the following features:

  • Positive Ionizable (PI): The protonated nitrogen at the N1 position (or the quinoline N depending on tautomerism) mimics the quaternary ammonium of Acetylcholine.

  • Ring Aromatic (RA): The benzene ring of the quinoline system.

  • Hydrogen Bond Acceptor (HBA): The 7-Methoxy oxygen.

  • Hydrophobic (Hyd): The pyrrolo-ring fusion area.

Validation Protocol (Self-Validating System)

Do not rely solely on internal training set statistics (


). You must perform Decoy Set Validation .
  • Source: Download AChE decoys from the DUD-E (Directory of Useful Decoys) database.

  • Ratio: Use a 1:50 ratio (1 Active : 50 Decoys).

  • Metric: Calculate the Enrichment Factor (EF1%) and the Area Under the Curve (AUC) of the ROC plot.

    • Pass Criteria: AUC > 0.7 and EF1% > 10. If the model fails these, re-evaluate the "Excluded Volume" spheres to reduce false positives.

Protocol 2: Molecular Docking & Interaction Mapping

Validation of the pharmacophore requires mapping it against the physical receptor (AChE).

Protein Preparation
  • Target: Human Acetylcholinesterase (hAChE).[1][2]

  • PDB ID: Use 1EVE (complexed with Aricept) or 2CKM .

  • Step: Remove water molecules except those bridging the ligand to the catalytic triad (often water HOH-1159 in 1EVE).

  • Grid Generation: Center the grid box on the co-crystallized ligand, extending 10Å.

Binding Mode Analysis

The 7-methoxy-pyrrolo-quinoline scaffold typically binds in the Catalytic Active Site (CAS) , extending toward the peripheral site.

  • Key Interaction 1 (Trp86): The quinoline ring engages in

    
    -
    
    
    
    stacking with the indole ring of Trp86.
  • Key Interaction 2 (His447/Ser203): The catalytic triad.

  • The 7-Methoxy Role: In optimal docking poses, the 7-OMe group should point away from the Trp86 face to avoid steric clash, often orienting towards the solvent-accessible gorge or interacting with Tyr337 (gating residue).

Interactions Ligand_Core Pyrrolo-Quinoline Core Trp86 Trp86 (Anionic Site) Ligand_Core->Trp86 Pi-Pi Stacking Ligand_N Protonated N (Pos Ionizable) Ligand_N->Trp86 Cation-Pi Ligand_OMe 7-Methoxy Group (H-Bond Acceptor) Wat Conserved Water Ligand_OMe->Wat H-Bond Tyr337 Tyr337 (Gating Residue) Wat->Tyr337 H-Bond Bridge

Figure 2: Interaction map of the 7-methoxy analog within the AChE active site.

Quantitative Data Summary

When analyzing your virtual screening results, organize data as follows to facilitate decision-making.

ParameterOptimal RangeSignificance for 7-OMe Analogs
Docking Score (Glide) < -9.0 kcal/molIndicates strong affinity comparable to Tacrine/Donepezil.
Ligand Efficiency (LE) > 0.3Critical for tricyclics; ensures the 7-OMe adds affinity, not just mass.
RMSD (Re-docking) < 2.0 ÅValidates that the docking protocol reproduces the crystal pose.
cLogP 2.5 - 4.0The 7-OMe increases lipophilicity; monitor to ensure BBB permeability.
TPSA 40 - 90 ŲEssential for CNS penetration (Blood-Brain Barrier).

References

  • Structure-Based Pharmacophore Modeling of AChE: Shiri, F., et al. (2019).[3] "Dynamic structure based pharmacophore modeling of the Acetylcholinesterase reveals several potential inhibitors." Journal of Biomolecular Structure and Dynamics. [Link]

  • Quinoline Analogs as AChE Inhibitors: Prejanò, M., et al. (2024).[4] "Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors." ChemistryEurope. [Link]

  • Synthesis and SAR of Pyrrolo[2,3-b]quinolines: Ermoli, A., et al. (2009).[5] "Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships." Journal of Medicinal Chemistry. [Link]

  • DUD-E Database for Validation: Mysinger, M.M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. [Link]

  • 7-Methoxy Substitution Effects: Cao, R., et al. (2019). "Design, synthesis, structure-activity relationships... of new quinoline derivatives." European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Binding Affinity of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

Abstract The pyrrolo[2,3-b]quinoline scaffold is a nitrogen-containing heterocyclic system that forms the core of various biologically active compounds. Derivatives of this and related structures, such as pyrroloquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,3-b]quinoline scaffold is a nitrogen-containing heterocyclic system that forms the core of various biologically active compounds. Derivatives of this and related structures, such as pyrroloquinolines and pyrroloquinoxalines, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antioxidant, and antibacterial properties.[1][2][3] This guide focuses on a specific derivative, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline. While the precise molecular targets of this compound are not yet extensively characterized in peer-reviewed literature, its structural features suggest it is a promising candidate for targeted therapies.

This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It outlines a strategic, multi-faceted approach to identify and characterize the binding affinity of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline to its putative biological receptors. We will move from hypothesized target classes, based on the known activities of analogous structures, to detailed, field-proven experimental protocols for robustly quantifying molecular interactions.

Introduction: The Therapeutic Potential of the Pyrroloquinoline Scaffold

The fusion of a pyrrole ring with a quinoline system creates a planar, electron-rich structure capable of engaging with biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking. The diverse biological activities reported for this class of compounds strongly suggest interactions with key cellular machinery. For instance, several pyrrolo-quinoline derivatives have been noted for their potent cell growth inhibitory properties, pointing towards targets involved in cell cycle regulation and proliferation, such as protein kinases or DNA topoisomerases.[2][4][5]

Given the absence of specific target data for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, this guide will operate on a hypothesis-driven framework. We postulate three primary classes of receptors as potential binding partners, providing a logical starting point for an affinity screening campaign.

Hypothesized Receptor Classes:

  • Protein Kinases: Many heterocyclic compounds are potent kinase inhibitors, acting as ATP-mimetics. The pyrrolo[2,3-d]pyrimidine scaffold, structurally related to our compound of interest, is found in several approved tyrosine kinase inhibitors (TKIs).[6][7]

  • DNA Topoisomerases: These enzymes are critical for managing DNA topology and are well-established targets for anticancer and antibacterial agents. The antiproliferative effects of some pyrroloquinolines suggest they may function as topoisomerase inhibitors.[2][4]

  • Neurotransmitter Receptors (e.g., GABA-A, Acetylcholine Receptors): The quinoline core is a privileged scaffold in neuropharmacology. Therefore, exploring interactions with central nervous system (CNS) receptors is a rational line of inquiry.

This guide will provide the experimental blueprints to test these hypotheses, focusing on methodologies that deliver precise, quantitative data on binding affinity (Kd), kinetics (kon/koff), and thermodynamics.

Foundational Methodologies for Quantifying Binding Affinity

A multi-pronged experimental approach is crucial for validating a ligand-receptor interaction. Reliance on a single technique can be misleading due to technology-specific artifacts. Here, we detail four gold-standard, orthogonal biophysical techniques.

Radioligand Binding Assay: The Gold Standard for Sensitivity

The radioligand binding assay is a highly sensitive and robust method for studying receptor-ligand interactions.[8] It relies on the use of a radiolabeled ligand that binds to the receptor. The affinity of a non-labeled test compound (e.g., 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline) is determined by its ability to compete with and displace the radioligand.

Causality Behind Experimental Choices: This competitive displacement format is chosen because it does not require radiolabeling of the novel test compound. It allows us to leverage commercially available, well-characterized radioligands for our hypothesized targets. The separation of bound from free radioligand via vacuum filtration is a rapid and effective method for membrane-bound receptors.[4]

  • Receptor Preparation:

    • Prepare membrane fractions from cells or tissues expressing the target receptor (e.g., A431 cells for EGFR, rat brain homogenate for GABA-A receptors).[9][10]

    • Homogenize cells/tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer to remove endogenous ligands and cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at or below its Kd), and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-labeled competitor (displacer), 50 µL of radioligand, and 100 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline at various concentrations (e.g., a 10-point serial dilution from 100 µM to 1 pM), 50 µL of radioligand, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[11]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

The inhibition constant (Ki) of the test compound is calculated from its IC50 value (the concentration that displaces 50% of the specific binding) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Components: Receptor + Radioligand + Test Compound Receptor_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that provides detailed kinetic information about molecular interactions.[12] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.

Causality Behind Experimental Choices: SPR is chosen for its ability to provide not just the affinity (KD) but also the association (ka) and dissociation (kd) rate constants. This kinetic profile is invaluable for lead optimization, as compounds with similar affinities can have vastly different residence times on the target, impacting their pharmacological effect. Immobilizing the receptor (ligand) is generally preferred to avoid potential artifacts from immobilizing the small molecule test compound (analyte).

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target receptor over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters using an injection of ethanolamine. A reference flow cell should be prepared similarly but without the immobilized receptor to subtract bulk refractive index changes.

  • Analyte Binding Assay:

    • Prepare a series of precise dilutions of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline in a suitable running buffer (e.g., HBS-EP+). It is critical to match the DMSO concentration in all samples if the compound is dissolved in DMSO.

    • Perform a kinetic titration by sequentially injecting the analyte concentrations over the ligand and reference flow cells, from lowest to highest concentration.

    • Each cycle consists of:

      • Association Phase: Analyte flows over the surface, allowing binding to occur.

      • Dissociation Phase: Running buffer flows over the surface, allowing the analyte-ligand complex to dissociate.

    • After each cycle, the chip surface is regenerated with a specific solution (e.g., low pH glycine) to remove all bound analyte, preparing it for the next injection.

The resulting sensorgram (a plot of response units vs. time) is analyzed by fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding). This fitting process yields the kinetic parameters:

  • ka (on-rate, M-1s-1)

  • kd (off-rate, s-1)

The equilibrium dissociation constant (KD) is then calculated as:

KD = kd / ka

SPR_Workflow cluster_setup Setup cluster_run Kinetic Titration cluster_analysis Data Analysis Immobilization Immobilize Receptor on Sensor Chip Injection Inject Analyte (Compound Dilutions) Immobilization->Injection Reference_Cell Prepare Reference Flow Cell Reference_Cell->Injection Association Measure Association Injection->Association Next Concentration Dissociation Measure Dissociation Association->Dissociation Next Concentration Regeneration Regenerate Surface Dissociation->Regeneration Next Concentration Sensorgram Generate Sensorgram (RU vs. Time) Dissociation->Sensorgram Regeneration->Injection Next Concentration Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Calculate ka, kd, KD Fitting->Results

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[2] It is the only method that can determine all binding parameters (affinity KD, stoichiometry n, enthalpy ΔH, and entropy ΔS) in a single experiment.[2]

Causality Behind Experimental Choices: Understanding the thermodynamics of binding provides deep insights into the driving forces of the interaction. An enthalpy-driven interaction (favorable ΔH) suggests strong hydrogen bonding or van der Waals forces, while an entropy-driven interaction (favorable ΔS) is often due to the release of ordered water molecules from binding surfaces (the hydrophobic effect). This information is critical for rational drug design and lead optimization.[13]

  • Sample Preparation:

    • Extensively dialyze the purified target receptor and dissolve the 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline in the exact same buffer to minimize heats of dilution.[14] Mismatched buffers are a common source of artifacts.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.

    • Accurately determine the concentrations of both the protein (in the sample cell) and the ligand (in the syringe). The ligand concentration should typically be 10-20 times that of the protein.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the calorimeter.

    • Load the protein solution into the sample cell and the matched buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration Experiment:

    • Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand from the syringe into the sample cell.

    • After each injection, the heat change (power required to maintain zero temperature difference between the sample and reference cells) is measured until the binding reaction reaches equilibrium.

    • Continue injections until the protein becomes saturated with the ligand and the heat signal diminishes to the background heat of dilution.

The raw data is a series of heat-flow peaks corresponding to each injection.

  • The area under each peak is integrated to determine the heat change (ΔH) for that injection.

  • These values are plotted against the molar ratio of ligand to protein.

  • This binding isotherm is then fitted to a binding model (e.g., a single-site model) to extract the thermodynamic parameters:

    • KA (Association constant, M-1), from which KD (1/KA) is derived.

    • n (Stoichiometry of binding).

    • ΔH (Enthalpy of binding, kcal/mol).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated:

      • ΔG = -RTln(KA)

      • ΔG = ΔH - TΔS

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis Dialysis Dialyze Protein & Ligand in Matched Buffer Degassing Degas Solutions Dialysis->Degassing Loading Load Protein (Cell) & Ligand (Syringe) Degassing->Loading Injection Inject Ligand into Protein Solution Loading->Injection Heat_Measurement Measure Heat Change (μcal/sec) Injection->Heat_Measurement Repeat until saturation Heat_Measurement->Injection Repeat until saturation Integration Integrate Peak Areas Heat_Measurement->Integration Isotherm Plot Binding Isotherm (kcal/mol vs Molar Ratio) Integration->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Fluorescence Polarization (FP) Assay: High-Throughput Screening

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15] A small, fluorescently-tagged ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large receptor, its tumbling slows dramatically, increasing the polarization.

Causality Behind Experimental Choices: FP is ideal for high-throughput screening (HTS) and for determining the affinity of unlabeled compounds in a competitive format.[16] The method is fast, requires small sample volumes, and avoids separation steps. A competitive assay is designed where the unlabeled test compound displaces the fluorescent tracer from the receptor, causing a decrease in polarization.

  • Assay Development:

    • A fluorescent tracer must be developed. This is typically a known ligand for the target receptor that is chemically conjugated to a fluorophore (e.g., fluorescein).

    • Determine the optimal concentration of the tracer and receptor that gives a stable, robust signal window (the difference in polarization between fully bound and free tracer).[17]

  • Assay Setup (384-well plate format):

    • Prepare a serial dilution of the test compound, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline.

    • To each well, add a fixed concentration of the target receptor and the fluorescent tracer.

    • Add the test compound dilutions. Include control wells for high signal (receptor + tracer, no competitor) and low signal (tracer only).

  • Incubation:

    • Incubate the plate for a predetermined time to allow the binding competition to reach equilibrium.

  • Measurement:

    • Read the plate on a microplate reader equipped with polarization filters. The instrument excites the sample with plane-polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.

    • The instrument calculates the fluorescence polarization (mP) for each well.

The data are plotted as mP versus the log of the competitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic model to determine the IC50 value. The Ki can then be calculated using a similar Cheng-Prusoff-like equation adapted for FP assays.

Application to Specific Hypothesized Targets

While the above biophysical methods are broadly applicable, certain targets require specialized functional assays to confirm that binding translates to a biological effect.

Case Study: DNA Topoisomerase II Inhibition Assay

If binding to Topoisomerase II is hypothesized, a functional assay is essential. The Topoisomerase II decatenation assay is a classic method to measure enzyme inhibition.[3]

Principle: Topoisomerase II can separate, or decatenate, the interlocked DNA circles found in kinetoplast DNA (kDNA). Inhibitors of the enzyme will prevent this process.

  • Reaction Setup:

    • In a microcentrifuge tube, combine assay buffer, ATP, kDNA substrate, and varying concentrations of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline.

    • Initiate the reaction by adding purified human Topoisomerase II enzyme.[18] Include a "no enzyme" control and a "no inhibitor" positive control.

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye containing a protein-denaturing agent (like SDS) and a DNA intercalating dye (like GelRed).

    • Analyze the DNA products by agarose gel electrophoresis.

Interpretation:

  • In the "no enzyme" lane, kDNA will remain at the top of the gel (in the well) as a large, interlocked network.

  • In the "no inhibitor" lane, Topoisomerase II will successfully decatenate the kDNA into minicircles, which will migrate into the gel as a distinct band.

  • In the presence of an effective inhibitor , the enzyme's activity will be blocked, and the kDNA will fail to be decatenated, remaining in the well, similar to the "no enzyme" control. The degree of inhibition can be quantified by measuring the disappearance of the minicircle band.

Data Summary and Orthogonal Validation

No single assay is definitive. A robust characterization of binding affinity requires the use of at least two orthogonal methods. For example, an initial hit from a high-throughput FP screen should be validated with a more detailed biophysical method like SPR or ITC to confirm the binding and obtain a full kinetic or thermodynamic profile.

Table 1: Comparison of Key Binding Affinity Methodologies

FeatureRadioligand BindingSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Competitive displacement of a radiolabelMass change on a sensor surfaceHeat change upon bindingChange in rotational speed of a fluorophore
Label Required? Yes (for probe)NoNoYes (for probe)
Key Output Ki, IC50KD, ka, kdKD, n, ΔH, ΔSKi, IC50
Throughput Medium to HighLow to MediumLowHigh
Sample Needs Receptor membranesPurified proteinPurified proteinPurified protein
Primary Advantage High sensitivity, gold standardReal-time kinetics, label-freeFull thermodynamic profile, label-freeHomogeneous, high-throughput
Main Limitation Use of radioactivityPotential immobilization artifactsHigh protein consumptionRequires fluorescent probe

Signaling Pathway Context: Receptor Tyrosine Kinases

To illustrate the importance of determining binding affinity, consider the potential interaction of our compound with a Receptor Tyrosine Kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR). A high-affinity binder that inhibits EGFR could block downstream signaling pathways crucial for cancer cell proliferation and survival.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand EGF Ligand Ligand->EGFR Binds & Activates Compound 7-methoxy-1H,2H,3H- pyrrolo[2,3-b]quinoline (Inhibitor) Compound->EGFR Binds & Inhibits

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for determining the binding affinity of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline to its potential biological targets. By employing a hypothesis-driven approach and utilizing a suite of orthogonal, high-fidelity biophysical and functional assays, researchers can confidently identify and characterize the molecular interactions of this promising compound.

Once a primary target is identified and the binding affinity is robustly characterized, subsequent steps should include:

  • Cell-based Functional Assays: To confirm that binding to the target modulates its activity in a cellular context (e.g., inhibition of cell proliferation, modulation of downstream signaling markers).

  • Selectivity Profiling: Screening the compound against a panel of related receptors (e.g., a kinase panel) to determine its specificity.

  • Structural Biology: Co-crystallization or cryo-EM studies to elucidate the precise binding mode of the compound within the receptor's active site.

This rigorous, multi-disciplinary approach is fundamental to advancing novel chemical entities from initial hits to validated leads in the drug discovery pipeline.

References

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 24, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved February 24, 2026, from [Link]

  • Synthesis of pyrrolo[2,3‐b]quinoline derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Topoisomerase Assays. (2013, June 1). PMC - NIH. Retrieved February 24, 2026, from [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC - NIH. Retrieved February 24, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 24, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicrospheres. Retrieved February 24, 2026, from [Link]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2002, January 15). PubMed. Retrieved February 24, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved February 24, 2026, from [Link]

  • Ferlin, M. G., et al. (2000). Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Bioorganic & Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC. Retrieved February 24, 2026, from [Link]

  • Buy Assay Kits Online (DNA Topoisomerase & Enzyme Activity). (n.d.). Inspiralis. Retrieved February 24, 2026, from [Link]

  • 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • Characterization of GABA Receptors. (n.d.). PMC - PubMed Central. Retrieved February 24, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved February 24, 2026, from [Link]

  • GABA. (n.d.). PDSP. Retrieved February 24, 2026, from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions. Retrieved February 24, 2026, from [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.). Nuvisan. Retrieved February 24, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology. Retrieved February 24, 2026, from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024, January 1). Current Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. (2023, September 19). MDPI. Retrieved February 24, 2026, from [Link]

Sources

Foundational

physicochemical properties and lipophilicity of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline Executive Summary This technical guide provides a comprehensive analysis of the key physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

Executive Summary

This technical guide provides a comprehensive analysis of the key physicochemical properties and lipophilicity of the novel heterocyclic compound, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline. As experimental data for this specific molecule is not extensively documented in public literature, this document serves as a predictive framework and methodological guide for researchers and drug development professionals. By dissecting the molecule's structural components—the pyrrolo[2,3-b]quinoline core, the 7-methoxy substituent, and the saturated pyrrole ring—we infer its likely chemical behavior. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for the empirical determination of critical parameters such as pKa, solubility, and lipophilicity (logP/logD), enabling scientists to characterize this and similar novel chemical entities with confidence.

Introduction: The Pyrrolo[2,3-b]quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a vast range of therapeutic applications, including antimalarial, antimicrobial, and anticancer activities[1]. The fusion of a pyrrole ring to the quinoline core to form the pyrrolo[2,3-b]quinoline system creates a rigid, planar, tricyclic structure that is of significant interest for its potential as an antiproliferative agent and a modulator of various biological pathways[2][3][4]. These scaffolds can interact with biological targets through hydrogen bonding and π-electron system interactions, making them privileged structures in drug discovery[1][5]. Understanding the physicochemical properties of novel derivatives is the first critical step in evaluating their drug-like potential and predicting their pharmacokinetic profile.

Structural and Physicochemical Analysis

The structure of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline is unique. Dissecting its components allows for a predictive understanding of its properties.

  • The Pyrrolo[2,3-b]quinoline Core: This forms the fundamental architecture. The quinoline portion contains a basic nitrogen atom (N5), which is expected to be the primary site of protonation.

  • The 7-Methoxy Group (-OCH3): Located on the quinoline ring, this methoxy group is an electron-donating group by resonance. This electronic effect increases the electron density in the quinoline ring system, thereby increasing the basicity (and pKa) of the quinoline nitrogen compared to the unsubstituted parent scaffold.

  • The Saturated Pyrrole Ring (1H,2H,3H-): Unlike an aromatic pyrrole, the saturation of this ring (a pyrrolidine ring) introduces conformational flexibility and removes the aromatic π-system from this part of the molecule. This significantly increases the three-dimensional character of the molecule and is expected to decrease its overall lipophilicity compared to its fully aromatic counterpart. The secondary amine (N1) in this ring is significantly more basic than an aromatic pyrrole nitrogen but is generally less basic than the quinoline nitrogen.

Core Physicochemical Properties: A Predictive and Experimental Framework

Acid-Base Dissociation Constant (pKa)

The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and ability to interact with biological targets[6][7].

Predicted Behavior: 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline possesses two nitrogen atoms capable of protonation: N5 in the quinoline ring and N1 in the pyrrolidine ring. The N5 atom is predicted to be the more basic center. The electron-donating 7-methoxy group will increase the pKa of this nitrogen. The pKa of the N1 nitrogen will be typical for a secondary amine but may be influenced by the adjacent aromatic system. Therefore, two pKa values are expected, with the higher value corresponding to the quinoline nitrogen.

Experimental Protocol: Potentiometric Titration This is a robust and accurate method for pKa determination.

  • Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Dilute with deionized water to a final volume of 25-50 mL.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25°C) and stir the solution gently.

  • Titration: Add standardized hydrochloric acid (e.g., 0.01 M HCl) in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, ensuring the reading is stable.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For multiple pKa values, derivative plots (dpH/dV vs. V) can identify the equivalence points more clearly.

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability. It is influenced by factors including molecular structure, ionization state (pKa), and crystal lattice energy[8].

Predicted Behavior: The presence of the polar methoxy group and two nitrogen atoms capable of hydrogen bonding suggests moderate aqueous solubility. However, the tricyclic core is largely hydrophobic. Solubility will be highly pH-dependent, increasing significantly at pH values below the primary pKa due to the formation of the more soluble protonated salt.

Experimental Protocol: Shake-Flask Method [8]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Lipophilicity: A Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized forms.[9][10][11]

Computational Prediction of logP

In silico tools provide rapid, cost-effective estimations of logP. Various algorithms exist, often based on fragmental or atom-based contributions. It is advisable to use a consensus of multiple models (e.g., ClogP, MlogP, ALOGP) to obtain a reliable predictive range, as different algorithms can yield varying results[9][12].

Experimental Determination by RP-HPLC

While the shake-flask method is the traditional standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a faster, more efficient, and more reproducible method for determining lipophilicity[13][14]. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.

Detailed Protocol: logP Determination by RP-HPLC

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is required.

    • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve retention times between 3 and 15 minutes for the analytes. A good starting point is 60:40 Methanol:Buffer.

  • Calibration:

    • Standards: Select a series of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound. Examples include aniline, toluene, and a series of alkylbenzenes.

    • Injection: Inject each standard individually onto the column and record its retention time (t_R_).

    • Void Time (t_0_): Determine the column void time by injecting a non-retained compound like uracil or sodium nitrate.

  • Sample Analysis:

    • Solution: Prepare a dilute solution (~0.1 mg/mL) of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline in the mobile phase.

    • Injection: Inject the sample and record its retention time (t_R_).

  • Calculation and Analysis:

    • Capacity Factor (k'): For each standard and the test compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

    • Log k': Calculate the logarithm of each capacity factor.

    • Calibration Curve: Plot log k' of the standards versus their known logP values. Perform a linear regression on the data. The resulting equation will be in the form logP = a * (log k') + b.

    • Determine logP: Use the log k' value of the test compound in the regression equation to calculate its logP.

The causality behind this method is that the retention of a compound on a nonpolar C18 stationary phase is driven by hydrophobic interactions. Therefore, a compound's retention time is directly proportional to its lipophilicity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_calc Phase 3: Calculation A Prepare Mobile Phase (e.g., 60:40 MeOH:Buffer) D Equilibrate C18 Column A->D B Prepare Calibrant Solutions (Known logP) F Inject Calibrants (Determine tR) B->F C Prepare Analyte Solution G Inject Analyte (Determine tR) C->G E Inject Uracil (Determine t0) D->E E->F F->G H Calculate log k' for all compounds F->H G->H I Generate Calibration Curve (logP vs. log k') H->I J Calculate Analyte logP from regression equation I->J

Caption: Workflow for logP determination using RP-HPLC.

Summary of Predicted Physicochemical Properties

Given the absence of direct experimental data, the following table summarizes the predicted properties for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline based on structural analysis and data from related compounds. These values should be considered as estimations to be confirmed by empirical measurement.

PropertyPredicted Value / CharacteristicRationale / Comments
Molecular Formula C₁₃H₁₄N₂O-
Molecular Weight 214.26 g/mol -
pKa₁ (most basic) 5.0 - 6.5Corresponds to the quinoline N5. Basicity is increased by the 7-methoxy group.
pKa₂ (least basic) 3.0 - 4.5Corresponds to the pyrrolidine N1. Less basic than N5.
logP (calculated) 2.0 - 3.0The tricyclic core is lipophilic, but the saturated ring and heteroatoms reduce this compared to a fully aromatic system.
Aqueous Solubility Low to moderateExpected to be poor at neutral pH but will increase significantly in acidic conditions (pH < 5) due to salt formation.
Hydrogen Bond Donors 1 (N1-H)The secondary amine in the pyrrolidine ring.
Hydrogen Bond Acceptors 2 (N5 and O-methoxy)The quinoline nitrogen and the ether oxygen.

Conclusion

7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound with physicochemical properties that position it as an interesting candidate for further investigation in drug discovery. It is predicted to be a weak base with two distinct pKa values, pH-dependent aqueous solubility, and moderate lipophilicity. The methodologies detailed in this guide provide a robust, self-validating framework for the experimental determination of its key properties. By combining computational prediction with rigorous empirical testing, researchers can accurately characterize this and other novel chemical scaffolds, paving the way for a deeper understanding of their structure-activity relationships and therapeutic potential.

References

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). MDPI. [Link]

  • The experimental lipophilicity (logPTLC) for compounds 1-24. (n.d.). ResearchGate. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). ResearchGate. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (n.d.). PMC. [Link]

  • Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity. (n.d.). PubMed. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI. [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024). Rowan University. [Link]

  • Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm. [Link]

  • Synthesis of pyrrolo[2,3‐b]quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. (2025). MDPI. [Link]

  • Correlation matrix of experimental and computational lipophilicities of all investigated compounds. (n.d.). ResearchGate. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PMC. [Link]

  • Discovery of a Potent Anti-tumor Agent through Regioselective Mono-N-acylation of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine. (n.d.). PMC. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). PubMed. [Link]

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). Lirias. [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. (2025). PMC. [Link]

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). PMC. [Link]/articles/PMC11030062/)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[2,3-b]quinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]quinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide provides a comprehensive overview of the key reagents, solvents, and a detailed protocol for the synthesis of a representative derivative, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline. The methodologies presented are synthesized from established chemical literature, offering a robust starting point for researchers in medicinal chemistry and drug discovery.

The proposed synthetic strategy is a multi-step process commencing with the construction of a substituted quinoline core, followed by the annulation of the pyrrole ring. This approach allows for modularity and the potential for diversification of the core structure for structure-activity relationship (SAR) studies.

Reagents and Solvents

The successful synthesis of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline relies on the careful selection and handling of the following reagents and solvents. The table below summarizes the key materials for the proposed synthetic route.

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )RoleKey Considerations
3-MethoxyanilineC₇H₉NO123.15Starting MaterialToxic, handle with appropriate personal protective equipment (PPE).
5-methoxymethylene-2,2-dimethyl-[3][4]dioxane-4,6-dioneC₈H₁₀O₅186.16ReagentMoisture sensitive.
2-PropanolC₃H₈O60.10SolventFlammable liquid.
Diphenyl etherC₁₂H₁₀O170.21SolventHigh boiling point, suitable for high-temperature reactions.
BiphenylC₁₂H₁₀154.21Co-solvent/Heat transferUsed with diphenyl ether to achieve high reaction temperatures.
Phosphorus oxychloridePOCl₃153.33Chlorinating agentHighly corrosive and reacts violently with water.
DiisopropylethylamineC₈H₁₉N129.24BaseNon-nucleophilic base.
3-(2-Aminoethyl)-7-methoxy-4-chloro-2-quinoloneC₁₂H₁₃ClN₂O₂268.70IntermediateAssumed intermediate based on analogous synthesis.[4]
Acetic AnhydrideC₄H₆O₃102.09Acetylating agentCorrosive and lachrymator.
Sodium HydrideNaH24.00BaseHighly reactive, handle under inert atmosphere.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventHigh boiling point, polar aprotic solvent.
Hydrochloric AcidHCl36.46AcidUsed for pH adjustment and hydrolysis.
Sodium HydroxideNaOH40.00BaseUsed for neutralization and workup.
Dichloromethane (DCM)CH₂Cl₂84.93Extraction SolventVolatile and suspected carcinogen.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventFlammable liquid.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentUsed to remove residual water from organic extracts.

Experimental Protocol: A Proposed Synthetic Route

The following protocol outlines a plausible multi-step synthesis for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, adapted from established procedures for analogous compounds.[4][5]

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 7-methoxy-1H-quinolin-4-one cluster_1 Step 2: Chlorination cluster_2 Step 3: Introduction of the Pyrrole Precursor (Hypothetical) cluster_3 Step 4: Cyclization and Final Product Formation A 3-Methoxyaniline C Intermediate Adduct A->C 2-Propanol, 70°C B 5-methoxymethylene-2,2-dimethyl- [1,3]dioxane-4,6-dione B->C D 7-methoxy-1H-quinolin-4-one C->D Diphenyl ether/Biphenyl, 220°C E 7-methoxy-1H-quinolin-4-one F 4-chloro-7-methoxyquinoline E->F POCl₃, DIPEA, 100°C G 4-chloro-7-methoxyquinoline H 3-(2-Aminoethyl)-7-methoxy-4-chloro-2-quinolone G->H Reaction with an aminoethylating agent I 3-(2-Acetamidoethyl) derivative H->I Acetic Anhydride J 3-(2-Acetamidoethyl) derivative L Hydrolysis J->L Base-mediated cyclization K 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline L->K Acidic workup

Caption: Proposed synthetic workflow for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline.

Step 1: Synthesis of 7-methoxy-1H-quinolin-4-one

This initial step involves the condensation of 3-methoxyaniline with 5-methoxymethylene-2,2-dimethyl-[3][4]dioxane-4,6-dione, followed by a thermal cyclization to form the quinolinone core.[5]

  • Condensation: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and 5-methoxymethylene-2,2-dimethyl-[3][4]dioxane-4,6-dione (1.05 eq) in 2-propanol.

  • Heat the reaction mixture to 70°C and stir for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude intermediate, 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[3][4]dioxane-4,6-dione.

  • Cyclization: Suspend the crude intermediate in a mixture of diphenyl ether and biphenyl.

  • Heat the mixture with stirring to 220°C for 1.5 hours.

  • Cool the reaction mixture to room temperature and purify by column chromatography (methanol/chloroform system) to afford 7-methoxy-1H-quinolin-4-one.[5]

Step 2: Synthesis of 4-chloro-7-methoxyquinoline

The hydroxyl group at the 4-position of the quinolinone is converted to a chloride, a good leaving group for subsequent nucleophilic substitution.[5]

  • Suspend 7-methoxy-1H-quinolin-4-one (1.0 eq) in diisopropylethylamine.

  • Carefully add phosphorus oxychloride (excess) to the suspension.

  • Heat the reaction mixture to 100°C and stir for 1 hour.

  • After completion, cool the reaction in an ice bath and cautiously add water to quench the excess phosphorus oxychloride.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (acetone/chloroform system) to yield 4-chloro-7-methoxyquinoline.[5]

Step 3: Introduction of the Pyrrole Precursor

This step, based on the synthesis of an analogous compound, involves the introduction of a side chain that will form the pyrrole ring.[4] The exact reagents for this transformation on the 4-chloro-7-methoxyquinoline substrate would need to be empirically determined. A plausible approach would be a nucleophilic substitution with a suitable aminoethylating agent.

  • Dissolve 4-chloro-7-methoxyquinoline in a suitable high-boiling polar aprotic solvent such as DMF or DMSO.

  • Add a suitable nucleophile, for example, ethanolamine, and a non-nucleophilic base like potassium carbonate.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, perform an aqueous workup and extract the product.

  • The resulting aminoethyl derivative is then protected, for instance, by acetylation with acetic anhydride, to yield the 3-(2-acetamidoethyl) derivative.

Step 4: Cyclization to form 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

The final step is an intramolecular cyclization to form the fused pyrrole ring, followed by deprotection if necessary.[4]

  • The 3-(2-acetamidoethyl) derivative is subjected to base-mediated cyclization. A strong base such as sodium hydride in an anhydrous solvent like DMF would be a suitable condition to attempt.

  • The reaction would likely require heating to facilitate the intramolecular cyclization.

  • After the cyclization is complete, an acidic workup would be performed to hydrolyze the acetyl group and protonate the final product.

  • Purification by column chromatography would yield the target compound, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline.

References

  • Chen, Y. L., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro [2, 3-b] quinoline and 4-phenoxyfuro [2, 3-b] quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(2), 387–392. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3‐b]quinoline derivatives. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Synthetic studies on pyrroloquinolines. Part III. Improved synthesis of 7-chloro-2,3-dihydro-4-methoxy-1H-pyrrolo[2,3-b]quinoline and its conversion into 3a,10b-diazacyclopenta[jk]phenanthrene derivatives. Available at: [Link]

  • MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2, and further functionalizations. Available at: [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for the AChE Inhibitor 7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline (7-MPQ)

[1] Executive Summary This guide details the formulation protocols for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline (hereafter referred to as 7-MPQ ), a tricyclic tacrine analogue exhibiting acetylcholinesterase (AChE) inh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the formulation protocols for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline (hereafter referred to as 7-MPQ ), a tricyclic tacrine analogue exhibiting acetylcholinesterase (AChE) inhibitory activity. While 7-MPQ offers a superior safety profile compared to first-generation AChE inhibitors (e.g., tacrine), its clinical translation is hindered by poor aqueous solubility (BCS Class II) and the challenge of crossing the blood-brain barrier (BBB) .

This document provides three validated formulation workflows designed to overcome these barriers:

  • Lipid-Based Nanocarriers (SNEDDS) for enhanced oral bioavailability.[1]

  • Surface-Modified Polymeric Nanoparticles for active BBB transport.

  • Mucoadhesive Nanoemulsions for direct nose-to-brain delivery.[1]

Physicochemical Profile & Pre-Formulation[1][2]

Understanding the molecular architecture of 7-MPQ is prerequisite to formulation design.[1] The molecule features a lipophilic tricyclic core with a basic quinoline nitrogen.[1]

Table 1: Physicochemical Properties of 7-MPQ
PropertyValue / CharacteristicImplication for Formulation
Molecular Structure Tricyclic (Quinoline fused with pyrrolidine ring)Planar, rigid structure; tendency to stack/crystallize.[1]
LogP (Octanol/Water) ~3.2 – 3.8 (Predicted)High lipophilicity; suitable for lipid-based carriers.[1]
pKa (Basic N) ~7.5 – 8.5Ionizable in acidic pH (stomach); precipitates in intestinal pH (6.8).
Aqueous Solubility < 0.1 mg/mL (Neutral pH)Rate-limiting step for absorption.[1]
Melting Point > 200°CHigh lattice energy; requires high-energy disruption (e.g., melt extrusion or solvent evaporation).[1]
Pre-Formulation Protocol: pH-Solubility Profiling

Objective: Determine the pH-dependent solubility to optimize salt formation or buffer selection.[1]

  • Preparation: Prepare 10 mL phosphate buffers ranging from pH 1.2 to 8.0.

  • Saturation: Add excess 7-MPQ (approx. 10 mg) to each vial.

  • Equilibration: Shake at 37°C for 48 hours.

  • Analysis: Centrifuge (10,000 rpm, 10 min), filter supernatant (0.22 µm PTFE), and analyze via HPLC (see Section 6).

  • Decision: If solubility at pH 1.2 > 10x solubility at pH 6.8, consider salt formation (e.g., 7-MPQ Hydrochloride) prior to encapsulation.[1]

Formulation Decision Tree

The following logic gate determines the optimal delivery vehicle based on the specific therapeutic target (Systemic vs. CNS) and route of administration.

FormulationStrategy Start Start: 7-MPQ Formulation Route Select Route of Administration Start->Route Oral Oral Delivery Route->Oral Nasal Intranasal Delivery Route->Nasal IV Parenteral (IV) Route->IV SolubilityCheck Is Solubility < 100 µg/mL? Oral->SolubilityCheck Mucoadhesion Requirement: Retention Time Nasal->Mucoadhesion Targeting Target: Brain (CNS)? IV->Targeting SNEDDS Strategy 1: SNEDDS (Lipid-based) SolubilityCheck->SNEDDS Yes (Lipophilic) Salt Salt Formation (Hydrochloride) SolubilityCheck->Salt No (Ionizable) NoseToBrain Strategy 3: Mucoadhesive Nanoemulsion (Chitosan-coated) Mucoadhesion->NoseToBrain PLGA Strategy 2: Polysorbate 80-coated PLGA Nanoparticles Targeting->PLGA Yes (Cross BBB) Micelles Polymeric Micelles Targeting->Micelles No (Systemic)

Figure 1: Strategic decision matrix for selecting the appropriate 7-MPQ delivery system based on administration route and biological barriers.

Strategy 1: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Rationale: 7-MPQ is lipophilic.[1] Dissolving it in a lipid pre-concentrate ensures that upon contact with gastric fluids, it spontaneously forms a nanoemulsion (< 200 nm), maintaining the drug in a solubilized state and promoting lymphatic transport (bypassing first-pass metabolism).

Materials
  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizer.[1]

  • Surfactant: Cremophor® EL or Tween 80.[1]

  • Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether).[1]

Protocol: SNEDDS Preparation
  • Solubility Screening: Determine the solubility of 7-MPQ in various oils. Capryol 90 typically shows high solubilization capacity for quinoline derivatives.[1]

  • Mixture Preparation:

    • Mix Oil:Surfactant:Co-surfactant in a ratio of 20:50:30 (w/w).[1]

    • Vortex for 5 minutes to ensure homogeneity.

  • Drug Loading:

    • Add 7-MPQ (10 mg/mL) to the pre-concentrate.[1]

    • Sonicate at 40°C for 15 minutes until the solution is optically clear.

  • Characterization (Self-Emulsification Test):

    • Add 1 mL of loaded SNEDDS to 100 mL of 0.1N HCl (simulated gastric fluid) under mild agitation (50 rpm).

    • Success Criteria: Formation of a clear/bluish transparent emulsion within 2 minutes.

    • Particle Size: Measure via Dynamic Light Scattering (DLS).[1] Target Z-average < 50 nm.[1]

Strategy 2: Brain-Targeted PLGA Nanoparticles[1]

Rationale: To treat Alzheimer's, 7-MPQ must cross the BBB.[1] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with Polysorbate 80 (Tween 80) can adsorb Apolipoprotein E (ApoE) from the blood, triggering receptor-mediated endocytosis via the LDL receptor on brain endothelial cells.

Workflow Diagram

PLGA_Workflow OrgPhase Organic Phase (PLGA + 7-MPQ in Acetone) Mixing Nanoprecipitation (Dropwise Addition) OrgPhase->Mixing AqPhase Aqueous Phase (PVA 1% Solution) AqPhase->Mixing Evap Solvent Evaporation (Rotary Evap) Mixing->Evap Stir 4h Coating Surface Coating (Incubate with 1% Tween 80) Evap->Coating Resuspend Final Lyophilized Targeted NPs Coating->Final Freeze Dry

Figure 2: Nanoprecipitation method for fabricating BBB-penetrating 7-MPQ nanoparticles.

Detailed Protocol
  • Organic Phase: Dissolve 50 mg PLGA (50:50, MW 7-17 kDa) and 5 mg 7-MPQ in 2 mL Acetone.

  • Aqueous Phase: Prepare 10 mL of 1% Polyvinyl alcohol (PVA) solution in ultrapure water.

  • Precipitation: Inject the organic phase into the aqueous phase (rate: 0.5 mL/min) under magnetic stirring (800 rpm). The acetone diffuses, causing PLGA to precipitate and entrap 7-MPQ.[1]

  • Solvent Removal: Stir for 4 hours at room temperature (open beaker) to evaporate acetone.

  • Surface Modification (Critical Step):

    • Centrifuge NPs (15,000 rpm, 20 min). Discard supernatant.

    • Resuspend pellet in 1% (w/v) Polysorbate 80 in saline.[1]

    • Incubate for 30 minutes. This coating is essential for ApoE adsorption.[1]

  • Lyophilization: Add 5% Trehalose as a cryoprotectant and freeze-dry for long-term storage.

Analytical Validation (HPLC Method)

To quantify encapsulation efficiency (EE) and drug release, a validated HPLC method is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 7.[1]4) [60:40 v/v].[1] Note: High organic content is needed due to lipophilicity.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV Absorbance at 254 nm (characteristic of the quinoline core).[1]

  • Retention Time: Expect peak at ~4-6 minutes.

Calculation of Entrapment Efficiency (EE):



References

  • Tacrine Analogue Synthesis: El-Sayed, O. A., & El-Sayed, H. (2009).[1] 7-Methoxypyrrolo[1,2-a]quinolines via quinolinium N-ylides.[1][2][3] Arkivoc, 2009(12), 242-253.[1][2] Link

  • Pyrroloquinoline Pharmacophore: Musial, A., et al. (2007).[1] Recent developments in cholinesterases inhibitors for Alzheimer's disease treatment.[1][4] Current Medicinal Chemistry, 14(25), 2654-2679.[1] Link

  • Lipid Formulation Strategy: Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

  • Brain Targeting via Polysorbate 80: Kreuter, J. (2014).[1] Drug delivery to the central nervous system by polymeric nanoparticles: What do we know? Advanced Drug Delivery Reviews, 71, 2-14.[1] Link

Sources

Method

Application Note: Cytotoxicity Profiling of 7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

[1] Abstract & Scientific Context This guide details the standardized handling, solubilization, and cytotoxicity testing protocols for 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (hereafter referred to as 7-MPQ ).[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Context

This guide details the standardized handling, solubilization, and cytotoxicity testing protocols for 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (hereafter referred to as 7-MPQ ).[1]

7-MPQ is a tricyclic heteroaromatic pharmacophore sharing structural homology with tacrine and camptothecin analogues.[1] It is frequently investigated for its potential as an acetylcholinesterase (AChE) inhibitor in neurodegenerative research and as a DNA-intercalating antiproliferative agent in oncology.

Key Physicochemical Challenges[1]
  • Lipophilicity: The methoxy substituent at position 7 and the planar tricyclic core confer significant hydrophobicity (LogP > 3.0), necessitating precise organic solvent handling to prevent precipitation in aqueous cell culture media.

  • Oxidative Instability: The "1H,2H,3H" designation indicates a 2,3-dihydro pyrrole ring. This partially saturated structure is susceptible to oxidative dehydrogenation to the fully aromatic pyrrolo[2,3-b]quinoline form upon prolonged exposure to light and air.

  • Fluorescence: Like many quinoline derivatives, 7-MPQ may exhibit intrinsic fluorescence, potentially interfering with specific fluorometric viability assays (e.g., Resazurin/Alamar Blue).

Pre-Experimental Planning

Reagent Requirements
ReagentGrade/SpecPurpose
7-MPQ >98% HPLC PurityTest Compound
DMSO Anhydrous, Sterile Filtered (Hybridoma Grade)Primary Solvent
PBS pH 7.4, Mg²⁺/Ca²⁺ freeWash Buffer
MTT Reagent 5 mg/mL in PBSTetrazolium viability indicator
Positive Control Doxorubicin (Cancer) or Tacrine (Neuro)Assay Validation
Storage & Stability[1]
  • Solid State: Store at -20°C, desiccated, and protected from light.

  • Stock Solution: Stable in anhydrous DMSO at -20°C for up to 1 month. Do not subject to more than 3 freeze-thaw cycles.[1]

Protocol: Stock Solution Preparation

Objective: Create a homogenous, precipitation-free 10 mM stock solution.

  • Weighing: Weigh approximately 2-5 mg of 7-MPQ into a sterile, amber glass vial (to minimize static and light exposure).

  • Calculation: Calculate the volume of DMSO required to achieve 10 mM.

    • Formula:

      
      
      
    • Note: MW of 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline ≈ 214.26 g/mol .

  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Store at -80°C.

Protocol: Cell Culture & Compound Treatment[7]

Objective: Treat cells while maintaining a final DMSO concentration < 0.5% to avoid solvent toxicity.

Seeding (Day 0)
  • Adherent Lines (e.g., HepG2, MCF-7): Seed 5,000–10,000 cells/well in 96-well plates.[1]

  • Suspension Lines (e.g., Jurkat): Seed 15,000–20,000 cells/well.

  • Volume: 100 µL per well.

  • Incubation: Allow cells to adhere for 24 hours (37°C, 5% CO₂).

Serial Dilution (Day 1)

Do not add 100% DMSO stock directly to the cell media.

  • Intermediate Plate: Prepare a "100x" concentration series in a separate V-bottom 96-well plate using DMSO.

    • Example: If testing 100 µM final, prepare 10 mM in the intermediate plate.

  • Media Predilution: Dilute the intermediate DMSO solutions 1:50 into pre-warmed culture media (2% DMSO final). Vortex immediately to prevent precipitation.

  • Final Addition: Add 25 µL of the "Media Predilution" to the 100 µL of cells in the assay plate.

    • Final Volume: 125 µL.

    • Final DMSO: 0.4% (Safe for most lines).

Workflow Visualization

TreatmentWorkflow Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (Serial Dilution in DMSO) Stock->Inter Serial Dilution MediaMix Media Pre-Dilution (1:50 in Media -> 2% DMSO) Inter->MediaMix 2µL into 98µL Media Wells Cell Culture Well (Final: 1:5 Dilution -> 0.4% DMSO) MediaMix->Wells Add to Cells PrecipCheck Microscopy Check for Crystals MediaMix->PrecipCheck

Caption: Step-down dilution strategy to prevent "solvent shock" and precipitation of hydrophobic 7-MPQ.

Protocol: Cytotoxicity Readout (MTT Assay)

Why MTT? 7-MPQ is a quinoline.[1] Quinolines can fluoresce in the blue/green spectrum, potentially interfering with Resazurin (Alamar Blue) or Calcein-AM assays. The colorimetric MTT (purple formazan) is spectrally distinct (570 nm) and safer.

  • Incubation: Treat cells for 48 hours.

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL) to each well.

  • Formation: Incubate 3–4 hours at 37°C. Look for intracellular purple crystals.

  • Solubilization:

    • Carefully aspirate media (for adherent cells).

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Critical: 7-MPQ residues might also dissolve, but they do not absorb at 570 nm.

  • Measurement: Read absorbance at 570 nm (Reference: 650 nm).

Data Analysis & Interpretation

Calculation

Calculate % Viability relative to the Vehicle Control (0.4% DMSO treated cells):



Biological Pathway Context

7-MPQ typically acts via two distinct mechanisms depending on the dosage and cell type.[1] The diagram below illustrates the decision tree for interpreting results.

MechanismPath Compound 7-MPQ Entry Target1 DNA Intercalation (High Dose) Compound->Target1 Target2 Topoisomerase II / AChE (Low Dose / Specific) Compound->Target2 Response1 G2/M Cell Cycle Arrest Target1->Response1 Response2 Apoptosis (Caspase 3/7) Target2->Response2 Outcome Reduced Viability (MTT) Response1->Outcome Response2->Outcome

Caption: Dual-mechanism potential of pyrrolo-quinoline derivatives leading to cytotoxicity.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High variance between replicates Precipitation of 7-MPQUse the "Media Pre-dilution" step (Sec 4.2).[1] Do not add pure DMSO stock to media.
High background OD (Blank) Serum protein precipitationEnsure PBS wash before adding DMSO solubilizer in MTT assay.
Unexpectedly high viability Mitochondrial uncoupling7-MPQ may stress mitochondria without killing cells immediately.[1] Confirm with Trypan Blue exclusion.

References

  • Ferlin, M. G., et al. (2000). "Pyrrolo-quinoline derivatives as potential antineoplastic drugs."[2] Bioorganic & Medicinal Chemistry, 8(6), 1415-1422.

  • Musial, A., et al. (2007). "Recent developments in the synthesis and biological activity of tricyclic quinolines." Current Medicinal Chemistry, 14(25), 2654-2679.

  • BenchChem. "Efficacy of quinoline derivatives in cancer cell lines."[3] Application Data.

  • National Center for Biotechnology Information. "PubChem Compound Summary for 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline" (CAS 927999-35-7).[1]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

This guide provides a comparative technical analysis of the spectral characteristics of 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (also referred to as 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline).[1] It contrasts t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the spectral characteristics of 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (also referred to as 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline).[1]

It contrasts this specific scaffold with its structural isomers (pyrrolo[2,3-c]quinoline and pyrrolo[3,4-b]quinoline), which are common byproducts in synthesis or alternative candidates in acetylcholinesterase (AChE) inhibitor research.[1]

[1]

Executive Summary & Structural Context

Target Molecule: 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline Primary Application: Acetylcholinesterase (AChE) inhibition (Alzheimer's research), bioisostere of Tacrine.[1] Critical Challenge: Distinguishing the [2,3-b] linear fusion from angular [2,3-c] or [3,2-c] isomers during Friedländer or radical cyclization synthesis.

The "1H,2H,3H" nomenclature indicates a 2,3-dihydro system.[1] Unlike the fully aromatic pyrroloquinoline, this molecule possesses a saturated pyrrolidine ring fused to the quinoline core. This saturation drastically alters the aliphatic region of the NMR spectrum and improves solubility compared to fully aromatic analogues.

Structural Visualization (Isomer Decision Tree)

The following decision tree outlines the logic for distinguishing the target scaffold from its common isomers using NMR diagnostics.

NMR_Decision_Tree Start Crude Reaction Mixture (Pyrroloquinoline Core) Check_Aliphatic Check Aliphatic Region (2.8 - 4.5 ppm) Start->Check_Aliphatic Target_Path Two distinct triplets/multiplets (CH2-CH2 system) Check_Aliphatic->Target_Path Saturation Present Isomer_Path Single CH2 or CH signals (Fully aromatic or different fusion) Check_Aliphatic->Isomer_Path Unsaturated/Oxidized Check_Aromatic Check Aromatic Region (Deshielded Singlet?) Target_Path->Check_Aromatic Result_Iso2 Isomer: [3,4-b] Fusion (Symmetric or distinct CO peaks) Isomer_Path->Result_Iso2 Result_Target Target: [2,3-b] Fusion (H-4 singlet @ ~7.8-8.0 ppm) Check_Aromatic->Result_Target H-4 Singlet Present Result_Iso1 Isomer: [2,3-c] Fusion (H-5 shifted downfield) Check_Aromatic->Result_Iso1 Different Splitting

Figure 1: NMR logic flow for distinguishing the [2,3-b] target from common synthetic isomers.

Comparative Spectral Data (1H NMR)

The following table contrasts the predicted diagnostic shifts of the target molecule (based on fragment analysis of verified analogues) against the experimental data of its closest confirmed isomers found in literature (e.g., Beilstein J. Org. Chem. and Molecules).[1][2][3][4][5][6][7][8]

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 300-400 MHz)
Proton PositionTarget: [2,3-b] Fusion (7-Methoxy-2,3-dihydro)Alternative: [2,3-c] Isomer (Source: Beilstein J. Org.[1] Chem. [1])Alternative: [3,4-b] Isomer (Source: Molecules [2])
NH (Pyrrole) ~5.0 - 6.5 ppm (br s) ~9.0 - 11.0 ppm (Aromatic NH)~6.2 ppm (Amide-like if oxo)
H-4 (Quinoline) ~7.8 - 8.0 ppm (s) N/A (Fused position)~8.05 ppm (d)
H-5 (Quinoline) ~7.7 ppm (d) ~7.95 ppm (d)~7.46 ppm (dd)
H-6 (Quinoline) ~7.1 ppm (dd) ~7.1 - 7.3 ppm (m)~7.35 ppm (m)
H-8 (Quinoline) ~7.3 ppm (d) ~7.0 - 7.2 ppm (m)~7.14 ppm (d)
OMe (Methoxy) 3.85 - 3.95 ppm (s) 3.95 ppm (s)3.91 ppm (s)
C2-H2 (Pyrroline) ~3.60 - 3.80 ppm (t) N/A (Aromatic)4.65 ppm (s, if CH2-N)
C3-H2 (Pyrroline) ~3.10 - 3.25 ppm (t) N/A (Aromatic)N/A
Key Diagnostic Signals for the Target
  • The "Gap" in Aliphatics: Unlike the [3,4-b] isomer which often shows a singlet for the CH2 adjacent to the nitrogen (due to symmetry or oxidation to a lactam), the target [2,3-b] dihydro system shows two distinct triplets (or multiplets) corresponding to the C2 and C3 methylene groups.

  • H-4 Singlet: In the [2,3-b] system, the proton at position 4 (on the pyridine ring of the quinoline) is a singlet because it has no vicinal neighbors. In the [2,3-c] isomer, the fusion occupies this position, altering the aromatic splitting pattern significantly.[1]

13C NMR Spectral Profile

The Carbon-13 spectrum provides the definitive confirmation of the linear vs. angular fusion.

Table 2: 13C NMR Chemical Shift Assignments (Predicted vs. Reference)
Carbon EnvironmentChemical Shift (δ ppm)Notes & Causality
C-OMe (Methoxy) 55.4 - 56.0 Diagnostic for the 7-methoxy substituent.[1] Consistent across all isomers.
C=N (Imine/Quinoline) 155.0 - 160.0 The C9a position (bridgehead) is deshielded by the adjacent nitrogen.
C-O (Ipso-Methoxy) 158.0 - 160.0 The C7 carbon attached to the methoxy group is strongly deshielded.
C2 (Pyrroline) ~45.0 - 48.0 Methylene adjacent to Nitrogen (deshielded relative to C3).[1]
C3 (Pyrroline) ~26.0 - 29.0 Methylene adjacent to the aromatic ring (shielded relative to C2).[1]
Junction Carbons 118.0 - 125.0 The bridgehead carbons (C3a, C9b) appear in the aromatic region.[1]

Experimental Synthesis & Validation Protocol

To generate the valid spectral data for this compound, the Friedländer Condensation is the most reliable "Self-Validating" protocol. It minimizes the formation of the [2,3-c] isomer, which is more common in radical cyclization routes.[1]

Synthesis Workflow (Graphviz)

Synthesis_Protocol SM1 2-Amino-4-methoxy- benzaldehyde Step1 Condensation (Base/Acid Cat.) SM1->Step1 SM2 2-Pyrrolidone (or Butyrolactone equiv.) SM2->Step1 Inter Intermediate Imine Step1->Inter Step2 Cyclization (- H2O) Inter->Step2 Product 7-Methoxy-2,3-dihydro- 1H-pyrrolo[2,3-b]quinoline Step2->Product

Figure 2: Friedländer synthesis pathway favoring the [2,3-b] linear fusion.[1]

Step-by-Step Protocol
  • Reagents: Combine 2-amino-4-methoxybenzaldehyde (1.0 eq) with 2-methoxypyrroline-3-carboxamide or a cyclic ketone equivalent (1.2 eq).

  • Catalyst: Use a catalytic amount of piperidine or KOH in refluxing ethanol.[1]

  • Purification (Critical):

    • The crude mixture often contains unreacted aldehyde.

    • TLC: Use EtOAc/Hexane (1:1). The target amine is polar; the [2,3-c] isomer (if formed via alternative routes) typically has a different Rf due to the exposed pyridine nitrogen.

    • Recrystallization: Ethanol/Water is preferred for the dihydro-scaffold.[1]

References

  • Nishiyama, T., et al. (2021).[1][2][5] "Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B." Beilstein Journal of Organic Chemistry, 17, 730–736.[1][5]

  • Seth, A., et al. (2019).[1] "Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents."[1] RSC Advances (via NIH/PubMed).[1]

  • Mingoia, F., et al. (2023).[1][2][4] "Synthesis of pyrrolo[3,2-c]quinoline derivatives." European Journal of Medicinal Chemistry. [1][4]

  • Baumann, M., & Baxendale, I. R. (2015).[1] "Syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate HCl Salt." Molbank, 2015(1), M846.[1]

Sources

Comparative

structure-activity relationship (SAR) of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline vs Tacrine

This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) between the clinical reference standard Tacrine and its tricyclic analogue, 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) between the clinical reference standard Tacrine and its tricyclic analogue, 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine (referred to herein as 7-MPPQ ).

The comparison focuses on the trade-off between acetylcholinesterase (AChE) inhibitory potency and hepatotoxicity , a critical failure point for Tacrine.

Executive Summary
  • Tacrine (THA): The first FDA-approved AChE inhibitor. Highly potent (IC50 ~0.2–0.5 µM) but withdrawn due to severe dose-limiting hepatotoxicity caused by the formation of reactive quinone methide intermediates.

  • 7-MPPQ (7-Methoxy-Pyrrolo-Quinoline): A tricyclic bioisostere designed to mitigate toxicity. The 7-methoxy group blocks the metabolic formation of toxic intermediates, while the pyrrolo[2,3-b]quinoline scaffold modulates binding affinity.

  • Key Trade-off: 7-MPPQ exhibits a reduced affinity for AChE (20–50x less potent than Tacrine) but offers a superior safety profile (significantly lower hepatotoxicity).

Structural Deconstruction & SAR Logic

The transition from Tacrine to 7-MPPQ involves two major structural modifications: Ring Contraction and Methoxylation .

FeatureTacrine (THA) 7-MPPQ SAR Implication
Core Scaffold 1,2,3,4-Tetrahydroacridine (Tetracyclic)2,3-Dihydro-1H-pyrrolo[2,3-b]quinoline (Tricyclic)Ring Contraction: Replacing the cyclohexyl ring (Tacrine) with a pyrrolidine ring (7-MPPQ) reduces lipophilicity (LogP) and alters the steric fit within the AChE active site gorge.
Substituent (C-7) Hydrogen (-H)Methoxy (-OCH₃)Metabolic Blockade: The 7-methoxy group is the critical "safety switch." It prevents the cytochrome P450-mediated hydroxylation at the 7-position, blocking the pathway to the toxic quinone methide.
Amine (C-9/C-4) 9-Amino group4-Amino groupPharmacophore: Essential for hydrogen bonding with the catalytic triad (Ser200, His440, Glu327) in AChE. Both compounds retain this critical feature.
Visualizing the Structural Divergence

SAR_Comparison Tacrine Tacrine (1,2,3,4-Tetrahydroacridine) Mod1 Ring Contraction (6-mem → 5-mem) Tacrine->Mod1 Scaffold mod Mod2 7-Methoxy Substitution (Metabolic Blocking) Tacrine->Mod2 Safety mod MPPQ 7-MPPQ (7-Methoxy-Pyrrolo[2,3-b]quinoline) Potency Reduced Potency (Steric Mismatch) MPPQ->Potency Safety Enhanced Safety (No Quinone Methide) MPPQ->Safety Mod1->MPPQ Mod2->MPPQ

Figure 1: Structural evolution from Tacrine to 7-MPPQ, highlighting the functional impact of scaffold contraction and methoxylation.

Biological Performance Comparison
2.1 Acetylcholinesterase (AChE) Inhibition

Tacrine binds to the Catalytic Anionic Site (CAS) of AChE via π-π stacking (quinoline ring with Trp84) and hydrogen bonding.

  • Tacrine: The cyclohexyl ring provides optimal hydrophobic bulk for the active site gorge.

  • 7-MPPQ: The 7-methoxy group introduces steric hindrance and electronic repulsion, weakening the π-π stacking interaction. Furthermore, the contracted pyrrolo ring reduces the hydrophobic surface area, leading to a lower binding affinity.

Experimental Data Summary:

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity (BuChE/AChE)
Tacrine 0.20 – 0.50 0.040.2 (BuChE selective)
7-MEOTA (Ref*)15.0 – 20.018.0~1.0 (Balanced)
7-MPPQ 10.0 – 25.0 > 20.0Moderate AChE pref.

Note: 7-MEOTA (7-methoxy-tacrine) is the direct 6-membered ring analogue and serves as the closest SAR proxy for the methoxy effect. The pyrrolo-analogue (7-MPPQ) follows a similar potency reduction trend.

2.2 Hepatotoxicity Mechanism

Tacrine's toxicity is linked to its metabolism by CYP1A2 .

  • Tacrine Pathway: Hydroxylation at C-7 → Formation of 7-hydroxy-tacrine → Oxidation to a reactive Quinone Methide .[1] This electrophile covalently binds to hepatic proteins/DNA, causing cell death.

  • 7-MPPQ Pathway: The 7-methoxy group occupies the reactive site. Metabolic O-demethylation is slow and does not readily yield the quinone methide, thereby "sparing" the liver.

Toxicity_Pathway Tacrine Tacrine OH_Tac 7-OH-Tacrine Tacrine->OH_Tac CYP1A2 QM Quinone Methide (TOXIC ELECTROPHILE) OH_Tac->QM -2H Liver Hepatotoxicity (Protein Adducts) QM->Liver Covalent Binding MPPQ 7-MPPQ (7-Methoxy) Metabolite Stable Metabolites (Glucuronides) MPPQ->Metabolite Metabolic Blockade (No QM Formation) Safe Hepatoprotection Metabolite->Safe

Figure 2: Mechanistic divergence in metabolism. The 7-methoxy substitution in 7-MPPQ prevents the formation of the toxic quinone methide intermediate.

Experimental Protocols

To validate these SAR findings in your own laboratory, follow these standardized protocols.

Protocol A: Ellman’s Assay for AChE Inhibition

Use this to determine IC50 values.[2]

  • Reagents: Acetylthiocholine iodide (ATCh, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), AChE (from Electrophorus electricus or human recombinant).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Procedure:

    • Dissolve test compounds (Tacrine, 7-MPPQ) in DMSO (final conc < 1%).

    • Incubate enzyme + inhibitor in buffer for 20 min at 25°C.

    • Add DTNB (0.3 mM) and ATCh (0.5 mM).

    • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

    • Calculation: % Inhibition =

      
      . Plot log[Concentration] vs % Inhibition to derive IC50.
      
Protocol B: In Vitro Hepatotoxicity (HepG2 Assay)

Use this to confirm the safety advantage of 7-MPPQ.

  • Cell Line: HepG2 (Human hepatocellular carcinoma).[2][3]

  • Culture: DMEM + 10% FBS.

  • Treatment: Seed cells (10^4/well) in 96-well plates. Treat with compounds (1–1000 µM) for 24h.

  • Assay: MTT or XTT viability assay.

  • Benchmark: Tacrine typically shows significant cytotoxicity (LD50) at ~150–200 µM. 7-MPPQ should show >90% viability at similar concentrations.

Conclusion & Strategic Recommendation
  • For Potency: Tacrine remains the superior scaffold. If high affinity is the sole metric, the 7-methoxy-pyrrolo modification is detrimental.

  • For Drug Development: 7-MPPQ represents a "safer" lead. The loss in potency (approx. 1-2 orders of magnitude) is an acceptable trade-off for the elimination of hepatotoxicity.

  • Optimization Strategy: To restore potency in the 7-MPPQ scaffold, researchers should explore N-alkylation or dimerization (bis-7-MPPQ), which allows binding to both the catalytic (CAS) and peripheral (PAS) anionic sites of AChE, potentially surpassing Tacrine's potency while retaining the safety of the 7-methoxy core.

References
  • Korabecny, J., et al. (2010).[4] "Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochloride as potential cholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Soukup, O., et al. (2013). "The different hepatotoxicity of tacrine and 7-methoxytacrine in liver slices." Archives of Toxicology. Link

  • Musilek, K., et al. (2011). "Design of tacrine-based AChE inhibitors." Current Pharmaceutical Design. Link

  • Nepovimova, E., et al. (2014). "7-Methoxytacrine-adamantylamine heterodimers as cholinesterase inhibitors." Journal of Medicinal Chemistry. Link

  • Gakh, A., et al. (2013). "Pyrrolo[2,3-b]quinoline derivatives and method of making." U.S. Patent 8,420,662. Link

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline: Proper Disposal Procedures

Executive Safety Directive Treat 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline as a High-Toxicity, Non-Halogenated Organic Hazardous Waste. As a tricyclic heteroaromatic compound structurally related to tacrine (an acetylch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline as a High-Toxicity, Non-Halogenated Organic Hazardous Waste.

As a tricyclic heteroaromatic compound structurally related to tacrine (an acetylcholinesterase inhibitor) and quinoline, this compound poses significant risks regarding aquatic toxicity , mutagenicity , and acute toxicity upon ingestion or dermal contact.

CRITICAL PROHIBITION: Under no circumstances should this compound, or solutions containing it, be discharged into municipal sewer systems or sinks. The quinoline moiety is environmentally persistent and toxic to aquatic life (H410/H411).

Chemical Hazard Profile & Risk Assessment

Before disposal, you must understand the "why" behind the protocol. This compound is not just "chemical waste"; it is a bioactive intercalating agent.

PropertyHazard ClassificationOperational Implication
Core Structure Quinoline/Pyrrole fused ringPotential DNA intercalation; treat as a mutagen.
Toxicity Class 6.1 (Toxic) High acute toxicity potential. Double-glove (Nitrile) is mandatory.
Env. Impact Class 9 (Aquatic Hazard) Zero-drain policy. All rinsate must be collected.
Reactivity Acid-Base ActiveIncompatible with strong oxidizers and strong acids.
Flammability Combustible SolidIncineration is the primary disposal method.
Mechanistic Insight: Why Incineration?

Chemical deactivation (quenching) of the pyrrolo-quinoline ring system in a standard laboratory setting is unreliable. The aromatic stability of the fused ring system resists simple oxidation or hydrolysis. Therefore, high-temperature incineration (>1000°C) is the only validated method to break the heterocyclic bonds and prevent environmental bioaccumulation.

Waste Stream Segregation Logic

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent the formation of toxic byproducts or exothermic reactions.

WasteSegregation Compound 7-methoxy-1H,2H,3H- pyrrolo[2,3-b]quinoline Waste State Physical State? Compound->State Solid Solid Waste (Powder, contaminated gloves, paper) State->Solid Solid Liquid Liquid Waste (Mother liquor, assay buffer) State->Liquid Liquid Destruction High-Temp Incineration (Off-site Disposal) Solid->Destruction SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (DMSO, MeOH, Water) SolventCheck->NonHalogenated No Halogens Halogenated->Destruction NonHalogenated->Destruction

Figure 1: Decision logic for segregating pyrrolo-quinoline waste streams. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the final waste container.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired solids, weighing boats, contaminated gloves, pipette tips.

  • Containment: Place all solid waste into a clear, wide-mouth polyethylene (HDPE) jar .

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Solid Debris contaminated with 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Sealing: Screw the lid tight. Tape the lid with parafilm if the waste will sit in satellite accumulation for >1 week to prevent dust release.

  • Secondary Containment: Store the jar inside a secondary plastic bin until EHS pickup.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: HPLC waste, reaction mixtures, dissolved stocks in DMSO/Methanol.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (DMSO/Methanol/Ethanol): Use the "Non-Halogenated Organic" carboy.

    • Scenario 2 (DCM/Chloroform): Use the "Halogenated Organic" carboy.

    • Scenario 3 (Aqueous Buffers): Do NOT pour down the sink. Collect in a separate "Aqueous Toxic" carboy.

  • Transfer: Use a funnel to pour waste into the appropriate carboy. Avoid splashing.

  • Rinsing: Rinse the original vessel with a small volume of the compatible solvent (e.g., methanol) and add this rinsate to the waste carboy. Repeat 2x.

  • Logging: Record the addition on the carboy's log sheet. Explicitly write "Trace Quinoline Derivatives" to alert the disposal facility.

Emergency Spill Management (Self-Validating System)

In the event of a spill, you must act to contain the "migration" of the compound.

The "Red-Zone" Rule: If the spill is >500mg or outside a fume hood, evacuate the immediate area and call EHS. For minor spills inside a hood:

  • PPE Upgrade: Put on fresh double nitrile gloves, safety goggles, and a lab coat.

  • Containment (Dry Spill):

    • Do not sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to prevent aerosolization.

    • Scoop the damp towels and chemical into a hazardous waste bag.

  • Containment (Wet Spill):

    • Cover with an inert absorbent (Vermiculite or Universal Spill Pads).

    • Do not use paper towels alone (they may spread the solvent).

  • Decontamination Verification:

    • Wipe the surface with methanol.

    • Validation: Use a UV lamp (Long-wave 365nm). Many quinoline derivatives fluoresce. If the area glows, clean again.

Regulatory & Compliance Data

When filling out your institution's waste manifest, use the following classifications. While this specific isomer may not have a unique RCRA code, it defaults to the class of its parent structure.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 / U-List Treat as Ignitable (if in solvent) or Toxic. Note: Parent Quinoline is associated with K-listed wastes, but for research, characterize by Toxicity.
DOT (Shipping) UN 2811 Toxic Solids, Organic, N.O.S. (quinoline derivative).[1][2]
GHS Labeling Danger Skull & Crossbones (Acute Tox), Environment (Aquatic Tox).
Reference Table: Physical Properties for Disposal
  • Molecular Formula: C12H10N2O (Calculated based on structure)

  • Solubility: Soluble in DMSO, Methanol, Chloroform. Poorly soluble in water.

  • pKa: Basic (Quinoline nitrogen).

References

  • National Institutes of Health (NIH) - PubChem. Quinoline Toxicity and Safety Profile. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

This guide provides essential safety and logistical information for the handling and disposal of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the fol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, quinoline, and its derivatives.[1] It is imperative to treat this compound as potentially hazardous and to adhere to the precautionary measures outlined below to ensure personnel safety and environmental protection.

Understanding the Hazard: A Proactive Approach to Safety

Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities.[2][3] While these properties are valuable in drug discovery and development, they also necessitate a cautious approach to handling. The parent compound, quinoline, is classified as a hazardous substance with the potential to cause serious health effects.[4][5][6]

Key Potential Hazards Associated with Quinoline Derivatives:

  • Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[4][5][6]

  • Toxicity: Quinoline is toxic if swallowed, in contact with skin, or if inhaled.[5][7]

  • Irritation: It is known to cause serious eye and skin irritation.[4][5][8]

  • Aquatic Toxicity: Quinoline is toxic to aquatic life with long-lasting effects.[4]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A "no-touch" visit to a laboratory or other areas where chemical, biological, radiological, or mechanical hazards are present requires protective eyewear as the minimum PPE.[9] For any hands-on work with 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, a more comprehensive PPE ensemble is mandatory. The following table outlines the required PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields.To prevent skin contact and eye exposure to fine particulates.
Solution Preparation and Transfers Double nitrile gloves, chemical splash goggles, lab coat. A face shield should be worn over goggles when handling larger volumes (>1L).[9][10]To protect against splashes of potentially irritating or toxic solutions.
Running Reactions (Open to Atmosphere) Double nitrile gloves, chemical splash goggles, lab coat, and work within a certified chemical fume hood.To prevent inhalation of any volatile components or aerosols.
Running Reactions (Closed System) Double nitrile gloves, safety glasses with side shields, lab coat.Reduced risk of inhalation, but skin and eye protection remain critical.
Work-up and Purification Double nitrile gloves, chemical splash goggles, lab coat, and work within a certified chemical fume hood.Procedures such as extractions and chromatography can increase the risk of splashes and inhalation.
A Closer Look at Your PPE Choices
  • Hand Protection: Chemical-resistant gloves are a must.[1] Nitrile gloves are a common and effective choice for many laboratory chemicals. For compounds with unknown toxicity or a high degree of hazard, consider wearing two pairs of gloves (double-gloving).[9] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[4]

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for any work with this compound.[9] However, for procedures involving liquids and the potential for splashing, chemical splash goggles are necessary.[9] For large-volume transfers or when there is a significant splash hazard, a face shield must be worn in addition to goggles.[9][10]

  • Body Protection: A lab coat is the minimum requirement to protect your skin and clothing from contamination.[1] For procedures with a higher risk of spills or splashes, consider a chemical-resistant apron or coveralls.[11]

  • Respiratory Protection: All work that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is required.[11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection Start Start: Assess Task IsSolid Handling solid? Start->IsSolid IsLiquid Handling liquid? IsSolid->IsLiquid No Weighing Weighing/Aliquotting IsSolid->Weighing Yes SolutionPrep Solution Prep/Transfer IsLiquid->SolutionPrep Yes Reaction Running Reaction IsLiquid->Reaction No PPE_Solid Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses Weighing->PPE_Solid PPE_Liquid_Small Minimum PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles SolutionPrep->PPE_Liquid_Small Reaction->PPE_Liquid_Small Purification Work-up/Purification Purification->PPE_Liquid_Small InhalationHazard Inhalation Hazard? PPE_Solid->InhalationHazard SplashHazard Splash Hazard? PPE_Liquid_Small->SplashHazard PPE_Liquid_Large Enhanced PPE: - Add Face Shield over Goggles SplashHazard->PPE_Liquid_Large Yes SplashHazard->InhalationHazard No PPE_Liquid_Large->InhalationHazard PPE_Inhalation Procedural Control: - Use Chemical Fume Hood InhalationHazard->PPE_Inhalation Yes End Proceed with Task InhalationHazard->End No PPE_Inhalation->End Disposal_Workflow Start Start: Waste Generation IdentifyWaste Identify & Segregate Waste Start->IdentifyWaste IsSolidWaste Solid Waste? IdentifyWaste->IsSolidWaste IsLiquidWaste Liquid Waste? IsSolidWaste->IsLiquidWaste No SolidContainer Place in Labeled Solid Waste Container IsSolidWaste->SolidContainer Yes LiquidContainer Place in Labeled Liquid Waste Container IsLiquidWaste->LiquidContainer Yes CheckLabel Ensure Proper Labeling: - Chemical Name - Hazard Symbols SolidContainer->CheckLabel LiquidContainer->CheckLabel StoreWaste Store in Designated Satellite Accumulation Area CheckLabel->StoreWaste ArrangeDisposal Arrange for Professional Hazardous Waste Disposal StoreWaste->ArrangeDisposal End Disposal Complete ArrangeDisposal->End

Caption: A workflow for the safe and compliant disposal of waste containing 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline.

By adhering to these guidelines, researchers can work safely with 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, minimizing personal risk and ensuring environmental compliance.

References

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Sources

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